molecular formula C7H13N3O2S B1430290 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide CAS No. 1461706-74-0

1-(2-methylpropyl)-1H-imidazole-4-sulfonamide

Cat. No. B1430290
CAS RN: 1461706-74-0
M. Wt: 203.26 g/mol
InChI Key: PEANEMOFABATCG-UHFFFAOYSA-N
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Description

1-(2-methylpropyl)-1H-imidazole-4-sulfonamide is a chemical compound that has been widely used in scientific research for its various applications. It is commonly referred to as PMSF, which is an abbreviation for its full name. The compound is a white crystalline powder that is soluble in water and has a molecular weight of 198.28 g/mol. PMSF is a potent inhibitor of serine proteases and has been used in various biochemical and physiological studies.

Scientific Research Applications

Antiparasitic Bioactivity

Research indicates that imidazole derivatives, including 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide, exhibit significant antiparasitic bioactivity. Specifically, these compounds have been tested in vitro against unicellular parasites such as Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, showing promising results. The bioactivity of these compounds is attributed to their structure, and they have been considered as potential alternatives to traditional antiparasitic drugs like benznidazole (Hernández-Núñez et al., 2009).

Chemical Synthesis and Labeling

The compound and its derivatives have been synthesized for various applications, including the preparation of potent lymphocyte function-associated antigen-1 antagonists. These derivatives were labeled with stable isotopes and carbon-14 for drug metabolism and pharmacokinetics studies, indicating their significance in biomedical research (Latli et al., 2011).

Coordination Chemistry

Imidazole derivatives, including 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide, have been used in coordination chemistry, specifically in the synthesis of nickel complexes. These compounds undergo structural rearrangements and interactions with metals, contributing to the field of material science and offering potential applications in catalysis and material synthesis (Bermejo et al., 2000).

Antimicrobial and Antiproliferative Properties

Imidazole sulfonamide derivatives have been synthesized and tested for their antimicrobial and antiproliferative activities. These compounds have shown effectiveness against various human cell lines, indicating their potential use in developing new therapeutic agents for treating infections and diseases (Shimaa M. Abd El-Gilil, 2019).

Mechanism of Action

Target of Action

The primary target of 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide, also known as Imiquimod, is the Toll-like receptor 7 (TLR7) . TLR7 is a part of the immune system and plays a crucial role in pathogen recognition and activation of innate immunity .

Mode of Action

Imiquimod acts as an agonist of TLR7 . It stimulates the innate immune system, leading to the production of cytokines, including interferon-α . This interaction with its target results in an enhanced immune response, which aids in the control of viral infections and cancerous growths .

Biochemical Pathways

The activation of TLR7 by Imiquimod triggers a cascade of immune responses, including the production of cytokines . These cytokines then act on various biochemical pathways, leading to an enhanced immune response. The exact biochemical pathways affected by Imiquimod are complex and involve multiple components of the immune system .

Pharmacokinetics

The pharmacokinetics of Imiquimod involves minimal percutaneous absorption . After topical application, no radioactivity was detected in the serum, and less than 0.9% of the radiolabelled dose was excreted in the urine and feces . This suggests that Imiquimod has low systemic exposure and is primarily retained at the site of application, contributing to its local effects .

Result of Action

The activation of the immune response by Imiquimod leads to various molecular and cellular effects. It results in the production of cytokines, which aid in controlling viral infections and cancerous growths . On a cellular level, it can lead to the reduction of warts and other skin lesions .

Action Environment

The action, efficacy, and stability of Imiquimod can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s immune status, and the specific characteristics of the skin where it is applied can all impact its effectiveness . .

properties

IUPAC Name

1-(2-methylpropyl)imidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEANEMOFABATCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(N=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240708
Record name 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylpropyl)-1H-imidazole-4-sulfonamide

CAS RN

1461706-74-0
Record name 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461706-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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